
5-Bromo-4-fluoro-2-hydroxybenzoic acid
Overview
Description
5-Bromo-4-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-4-fluoro-2-hydroxybenzoic acid can be synthesized through several methods. One common method involves the bromination and fluorination of salicylic acid derivatives. For instance, this compound can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
BFHBA has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Specifically, it plays a role in developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. These inhibitors help regulate blood sugar levels by preventing glucose reabsorption in the kidneys, thus facilitating its excretion .
Case Study: SGLT2 Inhibitors
A recent study highlighted the synthesis of a family of SGLT2 inhibitors using BFHBA as a key intermediate. The process involved multiple synthetic steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This method demonstrated scalability and cost-effectiveness, producing approximately 70 kg per batch with a total yield of 24% .
Organic Synthesis
Reactivity and Derivatives
BFHBA is utilized as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions such as nucleophilic substitution and esterification. The presence of both bromine and fluorine atoms enhances its reactivity, allowing for the formation of diverse derivatives.
Table: Common Reactions Involving BFHBA
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reaction with nucleophiles due to bromine/fluorine | Various substituted benzoic acids |
Esterification | Formation of esters through hydroxyl group | Methyl esters |
Coupling Reactions | Formation of complex organic molecules | Biologically active compounds |
Material Science
Applications in Specialty Chemicals
BFHBA is also employed in the production of specialty chemicals used in various industries. Its derivatives can be utilized to enhance the properties of materials such as polymers and coatings, contributing to improved performance characteristics like thermal stability and chemical resistance.
Biological Studies
Investigating Biological Activities
Research has shown that BFHBA exhibits potential biological activities that warrant further investigation. Its interactions with biomolecules could lead to the development of new therapeutic agents or diagnostic tools. The compound's ability to modulate biochemical pathways makes it a candidate for studies focused on enzyme inhibition or receptor interaction.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
5-Bromo-4-fluoro-2-hydroxybenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a hydroxyl group. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
5-Bromo-4-fluoro-2-hydroxybenzoic acid (CAS No. 1644-71-9) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromine and a fluorine atom, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
- Molecular Formula : C₇H₄BrFO₃
- Molecular Weight : 235.01 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Purity : ≥95% .
Biological Activity Overview
This compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its structural features that may confer various biological activities, including anti-inflammatory and antimicrobial effects. Here are some key findings regarding its biological activity:
Anti-inflammatory Properties
The presence of hydroxyl groups in aromatic acids is often associated with anti-inflammatory activity. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with cyclooxygenase enzymes or other inflammatory mediators. Although direct studies on this specific compound are sparse, related compounds have been documented to inhibit inflammatory responses in various models .
Potential as an SGLT2 Inhibitor Precursor
Recent research has highlighted the importance of 5-bromo derivatives in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. The compound serves as a key intermediate in the synthesis of these inhibitors, indicating its relevance in therapeutic contexts .
Table 1: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is likely that the compound interacts with specific enzyme targets or cellular pathways due to the presence of functional groups conducive to such interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-hydroxybenzoic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of a benzoic acid precursor. For example, bromination/fluorination of a substituted salicylic acid derivative using reagents like N-bromosuccinimide (NBS) or Selectfluor. Intermediates should be characterized via NMR (1H/13C), mass spectrometry (exact mass: 233.9328 g/mol ), and HPLC to confirm purity (>95%) . Recrystallization in polar solvents (e.g., ethanol/water mixtures) is effective for purification.
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry : Confirm molecular weight using high-resolution MS (HRMS) to match the exact mass of 233.9328 g/mol .
- FT-IR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹).
- Multinuclear NMR : 19F NMR is essential to resolve fluorine coupling patterns, while 1H NMR should show aromatic protons and hydroxyl group shifts .
Q. How should researchers handle storage and stability concerns for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Purity (>97%) is maintained by avoiding prolonged exposure to moisture or oxygen . Pre-use analysis (e.g., TLC or HPLC) is advised to detect decomposition.
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve regioselectivity in cross-coupling steps .
- Reagent Ratios : Stoichiometric excess of fluorinating agents (e.g., 1.2 equiv. Selectfluor) enhances fluorination efficiency. Monitor progress via in-situ FT-IR or GC-MS.
Q. How should discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer :
- Cross-Validation : Compare data with published spectra of structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid ).
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and identify anomalies .
- Contradiction Analysis : Replicate synthesis under controlled conditions and systematically vary parameters (e.g., solvent, temperature) to isolate variables causing discrepancies .
Q. What strategies are effective for studying the biological activity of this compound, such as antimicrobial effects?
- Methodological Answer :
- In Vitro Assays : Screen against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -Br with -CF₃) and compare bioactivity trends .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to assess interactions with target enzymes (e.g., dihydrofolate reductase) .
Q. Notes
Properties
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOOCGAVXMXLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594140 | |
Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-71-9 | |
Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-fluoro-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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